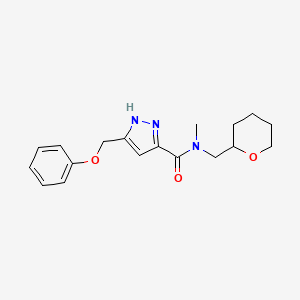
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as CBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBO is a heterocyclic compound that contains both an oxazole and a benzylidene group, making it a unique and versatile molecule.
作用机制
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is believed to interact with metal ions through its oxazole group, leading to fluorescence. Its ability to inhibit protein kinase C is thought to be due to its ability to bind to the enzyme's active site and prevent substrate binding. The mechanism by which this compound induces apoptosis in cancer cells is not fully understood but is thought to involve the activation of caspases, enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a promising compound for further study. Its ability to inhibit protein kinase C may have potential therapeutic applications in diseases such as cancer and diabetes. This compound's ability to induce apoptosis in cancer cells may also make it a potential anti-cancer agent.
实验室实验的优点和局限性
One advantage of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its fluorescent properties, which make it useful as a probe for metal ion detection. Its low toxicity also makes it a promising compound for further study. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are several potential future directions for 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one research. One area of interest is its potential as an anti-cancer agent, and further studies could investigate its mechanism of action and efficacy in vivo. This compound's ability to inhibit protein kinase C also makes it a potential therapeutic target for diseases such as cancer and diabetes. Additionally, further research could explore the use of this compound as a fluorescent probe for other metal ions and its potential applications in other scientific fields.
合成方法
The synthesis of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorobenzylidene)malononitrile. This intermediate is then cyclized with ethyl chloroacetate to form 4-(4-chlorobenzylidene)-2-cyano-3-oxobutanoic acid ethyl ester. Finally, the ethyl ester is reacted with phenylacetylene in the presence of a base to form this compound.
科学研究应用
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has shown potential as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been studied as a potential inhibitor of protein kinase C, an enzyme involved in cell signaling pathways. This compound has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2/c19-15-9-6-14(7-10-15)12-16-18(21)22-17(20-16)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLTZPOVAKCPOT-USFYMYEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide](/img/structure/B6122427.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6122475.png)
![6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6122498.png)